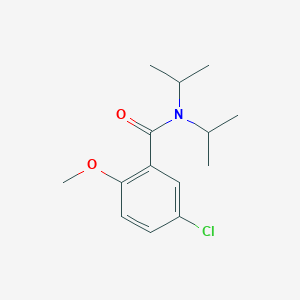![molecular formula C14H17N3O3 B5814128 1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)
1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine, also known as MNPA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. MNPA is a piperazine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine has been shown to bind to specific sites on neurotransmitter receptors, leading to a modulation of their activity. Specifically, this compound has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, leading to an increase in dopamine and serotonin release, respectively. This mechanism of action has potential implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of dopamine and serotonin in the brain, leading to an increase in neuronal activity. In vivo studies have shown that this compound can improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific neurotransmitter receptors. It is also relatively stable and has a long half-life, making it suitable for use in long-term studies. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment to handle and store the compound.
Orientations Futures
There are several potential future directions for research on 1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine. One area of interest is in the development of this compound analogs with improved pharmacological properties. Another area of interest is in the study of the potential therapeutic effects of this compound in neurological disorders. Additionally, this compound could be used as a tool to study the role of specific neurotransmitter receptors in various physiological processes. Overall, this compound has significant potential for use in scientific research and could lead to new discoveries in the field of neuroscience.
Méthodes De Synthèse
1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine can be synthesized using various methods, including the reaction of 1-methylpiperazine with 2-nitrocinnamaldehyde in the presence of a base. Another method involves the reaction of 1-methylpiperazine with 2-nitrobenzaldehyde in the presence of an acid catalyst. These methods have been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to modulate the activity of certain neurotransmitter receptors. This has potential implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-15-8-10-16(11-9-15)14(18)7-6-12-4-2-3-5-13(12)17(19)20/h2-7H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYNEKWYUBCOJB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5814050.png)

![4-methyl-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5814066.png)
![2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide](/img/structure/B5814071.png)
![9-[(2,4-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5814080.png)

![N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)


![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)

![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)